molecular formula C11H12O2 B6282783 3-cyclopropyl-4-methoxybenzaldehyde CAS No. 2137592-64-2

3-cyclopropyl-4-methoxybenzaldehyde

Cat. No.: B6282783
CAS No.: 2137592-64-2
M. Wt: 176.21 g/mol
InChI Key: FYPVFEKKSCOGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by a benzaldehyde core substituted with a methoxy group at the 4-position and a cyclopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropyl-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of isopropanol and ethyl acetate, which yields the ether product. This product can then be recrystallized or purified using isopropyl alcohol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and cyclopropyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 3-Cyclopropyl-4-methoxybenzoic acid.

    Reduction: 3-Cyclopropyl-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Cyclopropyl-4-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

2137592-64-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-cyclopropyl-4-methoxybenzaldehyde

InChI

InChI=1S/C11H12O2/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3

InChI Key

FYPVFEKKSCOGHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2CC2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.